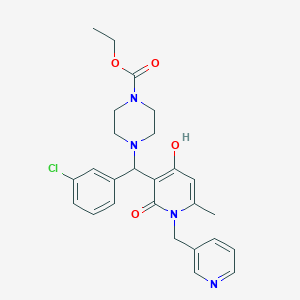

2,4-Dimethyl-6-fluorobenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethyl-6-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClFO2S and its molecular weight is 222.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Activation of Polymeric Carriers

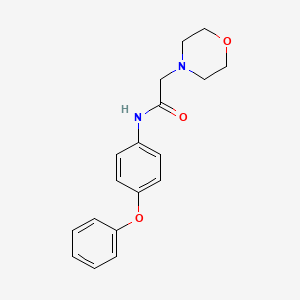

2,4-Dimethyl-6-fluorobenzenesulfonyl chloride shows potential in activating hydroxyl groups of polymeric carriers. It can act as an activating agent for covalent attachment of biological substances to solid supports, such as functionalized polystyrene microspheres and cellulose rods, due to the strong electron-withdrawing properties of its fluorine atom. This application is crucial in therapeutic applications for bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).

Electrostimulation in SNAr Reactions

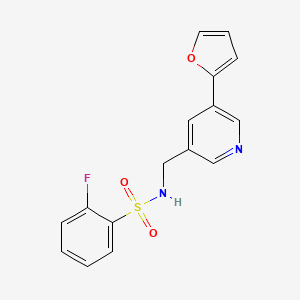

This compound has been found to play a role in enhancing the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. This is achieved by transforming the compound into corresponding N-sulfonylpyridinium triflates, facilitating SNAr reactions under milder conditions. This method opens new pathways for synthesizing benzenesulfonamides, which are of pharmaceutical interest (Weiss & Pühlhofer, 2001).

Synthesis of Structural Isomers

The compound plays a significant role in the synthesis of sterically hindered isomeric forms, as demonstrated by the synthesis of two new structural isomers - 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and 2,4-dimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These isomers have been structurally characterized, providing valuable information for the study of their electronic structure and kinetic properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Preparation of Sulfonated Polymeric Membranes

In the field of energy storage, specifically for vanadium redox flow batteries (VRFB), this compound is used in the preparation of novel sulfonated polymeric membranes. The process involves acylation with 4-fluorobenzoyl chloride followed by condensation, leading to membranes that show promising applications due to their low vanadium permeability and high proton conductivity (Yan, Sun, Gao, Zheng, Dai, Ruan, & He, 2018).

Synthesis of Sulfonamide-Based Polymers

This compound is instrumental in the synthesis of poly(aryl ether sulfonamide)s, utilizing the sulfonamide moiety as a new activating group for nucleophilic aromatic substitution polymerization. This application is significant for the development of new materials with potential use in various industrial applications (Rebeck & Knauss, 2011).

Mecanismo De Acción

Target of Action

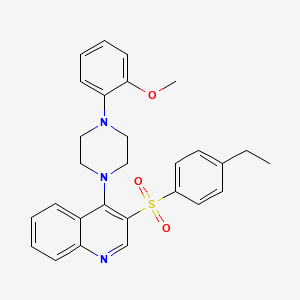

Similar compounds, such as 2,4-difluorobenzenesulfonyl chloride, have been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-hiv-1 (human immunodeficiency virus type 1) activity .

Mode of Action

It’s known that sulfonyl chlorides, in general, are electrophiles that can participate in substitution reactions . They can react with nucleophiles, forming a sigma bond and generating a positively charged intermediate . This intermediate can then lose a proton to reform aromaticity .

Biochemical Pathways

It’s known that sulfonyl chlorides can participate in various organic synthesis reactions, including displacement reactions, acylation, and sulfonylation .

Result of Action

Similar compounds have been used in the preparation of derivatives with anti-hiv-1 activity .

Action Environment

It’s known that the reactivity of sulfonyl chlorides can be influenced by factors such as temperature, solvent, and the presence of bases .

Propiedades

IUPAC Name |

2-fluoro-4,6-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-5-3-6(2)8(7(10)4-5)13(9,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNOAFDLSULRQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2371742.png)

![3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2371745.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B2371749.png)

![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)

![4-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2371758.png)

![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)